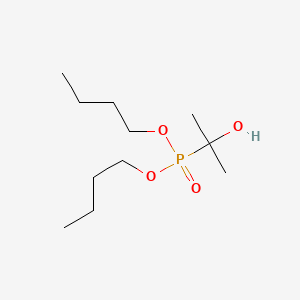

Dibutyl (2-hydroxypropan-2-yl)phosphonate

Cat. No. B8620557

M. Wt: 252.29 g/mol

InChI Key: FSQPWLSBMZGPRY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07728162B2

Procedure details

Next, into a two-liter four-necked flask provided with a stirrer, a thermometer, a dropping device, a hydrochloric-acid-recovering device and a condenser, 213.4 g (1.1 moles) of dibutyl phosphite, 5.6 g (0.06 moles) of triethylamine and 1.9 g (0.020 moles) of magnesium chloride were fed. While stirring the resulting mixed solution at 40° C., 70.2 g (1.2 moles) of acetone was added thereto in an hour. The mixed solution was further stirred for 1 hour at the same temperature (40° C.) to complete the reaction. Thereafter, the resulting reaction solution was washed with a 1% dilute hydrochloric acid aqueous solution and a saturated sodium carbonate aqueous solution successively and rinsed with water twice to remove the triethylamine and the magnesium chloride. Then, while heating the reaction mixture to 80° C., water was recovered under a reduced pressure of about 2.7 kPa. Further, nitrogen topping was carried out under the same conditions to remove the low-boiling point portions, thereby obtaining 254.6 g of dibutyl(1-hydroxy-1-methylethyl)phosphonate (raw material 2).

Identifiers

|

REACTION_CXSMILES

|

Cl.[P:2]([O-:13])([O:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:14][C:15]([CH3:17])=[O:16]>C(N(CC)CC)C.[Cl-].[Mg+2].[Cl-]>[CH2:4]([O:3][P:2]([C:15]([OH:16])([CH3:17])[CH3:14])(=[O:13])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH3:7] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

213.4 g

|

|

Type

|

reactant

|

|

Smiles

|

P(OCCCC)(OCCCC)[O-]

|

|

Name

|

|

|

Quantity

|

5.6 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

1.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Mg+2].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

70.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While stirring the resulting

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Next, into a two-liter four-necked flask provided with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed solution at 40° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

in an hour

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixed solution was further stirred for 1 hour at the same temperature (40° C.)

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the resulting reaction solution

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with a 1% dilute hydrochloric acid aqueous solution

|

WASH

|

Type

|

WASH

|

|

Details

|

a saturated sodium carbonate aqueous solution successively and rinsed with water twice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the triethylamine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

water was recovered under a reduced pressure of about 2.7 kPa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the low-boiling point portions

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)OP(OCCCC)(=O)C(C)(C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 254.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 91.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |